molecular formula C11H14N4 B15325038 5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile

5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B15325038
M. Wt: 202.26 g/mol
InChI Key: YQWDCNGWDDTSDI-UHFFFAOYSA-N
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Description

5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H16N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 3-aminopiperidine with 2-chloropyridine-5-carbonitrile under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in solvents like DMF or dichloromethane (DCM) at ambient or elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: It serves as a probe for studying biological pathways and interactions, especially those involving piperidine and pyridine moieties.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbonitrile derivatives: Compounds with similar pyridine and carbonitrile moieties.

    Piperidine derivatives: Compounds containing the piperidine ring structure.

Uniqueness

5-(3-Aminopiperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of the piperidine and pyridine-2-carbonitrile moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-(3-aminopiperidin-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H14N4/c12-6-10-3-4-11(7-14-10)15-5-1-2-9(13)8-15/h3-4,7,9H,1-2,5,8,13H2

InChI Key

YQWDCNGWDDTSDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=C(C=C2)C#N)N

Origin of Product

United States

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